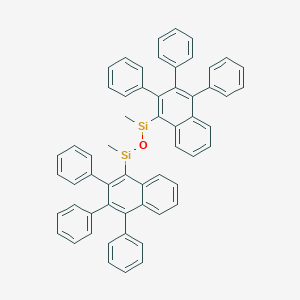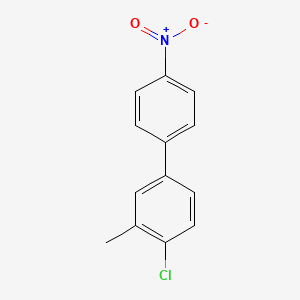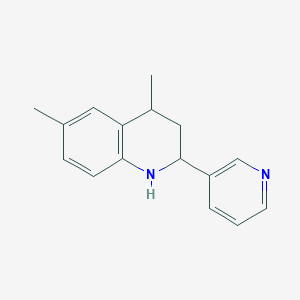
2,6-Dimethoxyoxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyoxan-4-one is an organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its oxan-4-one core, substituted with methoxy groups at the 2 and 6 positions. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxyoxan-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a dihydroxy compound with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxan-4-one ring structure.
Industrial Production Methods: Industrial production of this compound can be achieved through a scalable process that ensures high yield and purity. This involves the use of continuous flow reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled. The final product is then purified using techniques like distillation or crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethoxyoxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-one derivatives.
Reduction: Reduction reactions can convert it into different alcohols or ethers.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-one derivatives, while reduction can produce various alcohols or ethers.
Scientific Research Applications
2,6-Dimethoxyoxan-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2,6-Dimethoxyoxan-4-one exerts its effects involves interactions with various molecular targets. The methoxy groups and the oxan-4-one core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, altering their activity and influencing metabolic pathways. Detailed studies on its mechanism of action are ongoing to fully elucidate its effects at the molecular level.
Comparison with Similar Compounds
2,6-Dimethoxy-1,4-benzoquinone: Known for its antimicrobial and anticancer properties.
2,6-Dimethoxyphenol: Used in the synthesis of various organic compounds.
2,6-Dimethoxypyridine: Utilized in pharmaceutical research.
Uniqueness: 2,6-Dimethoxyoxan-4-one stands out due to its unique oxan-4-one core, which imparts distinct chemical properties compared to other similar compounds
Properties
CAS No. |
194852-85-2 |
|---|---|
Molecular Formula |
C7H12O4 |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2,6-dimethoxyoxan-4-one |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(8)4-7(10-2)11-6/h6-7H,3-4H2,1-2H3 |
InChI Key |
FFOVYUCRJQSBQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(=O)CC(O1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![2,2'-Oxybis[5-(1H-tetrazol-1-yl)aniline]](/img/structure/B12580427.png)

![Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane](/img/structure/B12580443.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![2,2',7,7'-Tetra(pyren-1-yl)-9,9'-spirobi[fluorene]](/img/structure/B12580462.png)
![2-[(alpha-Hydroxybenzyl)hydroxyphosphinylmethyl]glutaric acid](/img/structure/B12580467.png)
![7-[Chloro(dimethyl)silyl]-1-diazoniohept-1-en-2-olate](/img/structure/B12580473.png)
![1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-](/img/structure/B12580478.png)

![N-{4-[4-(3-Methylphenyl)-2-(4-methylthiophen-2-yl)-1,3-thiazol-5-yl]pyridin-2-yl}benzamide](/img/structure/B12580481.png)

